The compound [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine; dihydrochloride is a chemical entity that exhibits potential biological activity. Its molecular structure includes a piperidine ring substituted with a methoxypyridine moiety, which may contribute to its pharmacological properties. This compound is classified under amines and pyridine derivatives, and it is of interest in medicinal chemistry due to its possible therapeutic applications.
The synthesis of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Common reagents might include bases for deprotonation and coupling agents to facilitate the formation of the desired bonds.
The molecular formula for [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine is C12H18Cl2N2O, with a molecular weight of approximately 265.19 g/mol. The structure features:
Key structural data include:
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. These reactions are typically conducted under controlled conditions to avoid side reactions.
The mechanism of action for [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine is not fully elucidated but may involve interactions with neurotransmitter systems in the brain, particularly those associated with dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders.
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant data can be found in chemical databases such as PubChem or ChemSpider, where detailed profiles are maintained.
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features suggest it could be explored for:
Research into this compound could lead to advancements in drug discovery and development, particularly within the realm of neuropharmacology.
The synthesis of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride hinges on constructing the piperidine core and functionalizing the pyridine moiety. A prevalent route begins with 6-methoxypyridin-2-one, which undergoes nucleophilic substitution with 3-(aminomethyl)piperidine derivatives under Pd-catalyzed coupling or thermal amination conditions. This forms the critical C–N bond between the pyridine and piperidine rings [3] [8]. Subsequent hydrogenation of the pyridine to piperidine (when applicable) or direct reductive amination completes the scaffold.
Recent advances leverage catalytic hydrogenation for stereoselective piperidine formation. For example, Ru- and Co-based heterogeneous catalysts enable pyridine reduction under mild conditions (20–50 bar H₂, 80–120°C), achieving >95% conversion with minimal byproducts [8]. Palladium-catalyzed hydrogenation further permits chemoselectivity, preserving sensitive groups like methoxy or amine functionalities during pyridinium salt reduction [8] [9].
Key challenges include:
Table 1: Hydrogenation Conditions for Piperidine Intermediate Synthesis
Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Co/TiO₂ | 20 | 100 | 92 | cis:trans > 8:1 |
Ru/C | 50 | 80 | 98 | >99% cis |
Pd(OH)₂/C | 30 | 60 | 85 | N/A (achiral) |
The methanamine arm (-CH₂NH₂) is introduced via reductive amination of a piperidin-3-yl ketone or aldehyde precursor. This one-pot protocol employs:
Critical parameters:
For the target compound, the primary amine group remains unprotected during coupling, necessitating chemoselective reductive conditions that avoid dialkylation. Recent protocols use titanium(IV) isopropoxide (Ti(OiPr)₄) to activate carbonyls selectively, enabling amination with ammonia borane [8].
Table 2: Reductive Amination Optimization
Reducing Agent | Solvent | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
NaBH₃CN | MeOH/AcOH | 12 | 78 | <5% dialkylated |
NaBH(OAc)₃ | DCE | 8 | 87 | <2% alcohol reduction |
NH₃·BH₃/Ti(OiPr)₄ | THF | 4 | 93 | None detected |
Conversion of the free base to the dihydrochloride salt significantly enhances pharmaceutical utility. This is achieved by:
Characterization data:
Salt formation also improves thermal stability. Accelerated stability studies (40°C/75% RH) show unchanged purity (>99%) after 6 months, whereas the free base degrades by ~8% under identical conditions due to oxidative deamination [7].
Scalable synthesis employs continuous flow hydrogenation for enhanced safety and reproducibility:
Quality control adheres to ICH guidelines:
Table 3: Specifications for Final API
Parameter | Specification | Method |
---|---|---|
Appearance | White crystalline powder | Visual |
Assay (dihydrate) | 98.0–102.0% | HPLC-UV |
Water content | 8.0–9.5% | Karl Fischer |
Heavy metals | ≤10 ppm | ICP-MS |
Residual HCl | 19.0–20.5% | Titration |
Table: Key Identifiers for [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine Dihydrochloride
Property | Identifier/Value |
---|---|
CAS Registry Number | Not assigned (free base: 144465-96-3) |
IUPAC Name | (1-(6-Methoxypyridin-2-yl)piperidin-3-yl)methanamine dihydrochloride |
Molecular Formula | C₁₂H₁₉N₃O·2HCl |
Molecular Weight | 294.22 g/mol |
InChI Key | BJMAXUZIOPMKMO-UHFFFAOYSA-N |
Storage Conditions | 2–8°C (desiccated) |
Purity (Commercial) | ≥95% (HPLC) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9